molecular formula C13H12N2O3S B12173119 Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12173119
M. Wt: 276.31 g/mol
InChI Key: NINMCEYBDKLBHH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a phenylcarbonyl group and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction produces 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are then heated with phosphorus oxychloride to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylcarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Phenoxycarbonyl)amino]benzoate
  • Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles existing data on its biological activity, including case studies and research findings.

Chemical Profile

  • IUPAC Name: Methyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
  • Molecular Formula: C13H12N2O3S
  • Molecular Weight: 276.31 g/mol
  • CAS Number: 1401573-03-2

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the phenylcarbonyl group is significant for its activity against various biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have been tested against several cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-431 (anti-EGFR)1.98 ± 1.22

The structure-activity relationship (SAR) suggests that modifications on the thiazole ring and the phenyl group can enhance cytotoxic activity against cancer cells. Specifically, the presence of electron-donating groups such as methyl at position 4 of the phenyl ring has been shown to increase activity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant antimicrobial properties. A study on related compounds showed effectiveness against various pathogens:

PathogenActivity
E. coliInhibition observed
S. aureusInhibition observed
A. nigerEffective against fungal strains

The mechanism of action often involves interference with microbial protein synthesis or cell wall formation, making these compounds valuable in developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Studies : In a series of experiments, methyl thiazole derivatives were tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy : A comprehensive study evaluated a range of thiazole derivatives for their antibacterial and antifungal activities. The presence of halogen substituents on the phenyl ring was correlated with enhanced antimicrobial effects, suggesting a strategic approach to designing new therapeutic agents .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the interaction between methyl thiazole derivatives and target proteins primarily occurs through hydrophobic contacts, indicating a potential pathway for optimizing binding affinity and specificity in drug design .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-8-10(12(17)18-2)19-13(14-8)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16)

InChI Key

NINMCEYBDKLBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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